molecular formula C19H19N3OS B5255731 3-amino-N-(2,3-dimethylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 309741-89-7

3-amino-N-(2,3-dimethylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B5255731
CAS No.: 309741-89-7
M. Wt: 337.4 g/mol
InChI Key: FGFIVSXFFWDIPQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-e]pyridine-2-carboxamide class, characterized by a fused cyclopenta[b]pyridine core modified with a thieno ring and an N-(2,3-dimethylphenyl)carboxamide group. Its synthesis typically involves multistep reactions, including cyclization and substitution, as seen in structurally related analogs (e.g., compound 41 in ).

Properties

IUPAC Name

6-amino-N-(2,3-dimethylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-10-5-3-7-14(11(10)2)21-18(23)17-16(20)13-9-12-6-4-8-15(12)22-19(13)24-17/h3,5,7,9H,4,6,8,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFIVSXFFWDIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309741-89-7
Record name 3-AMINO-N-(2,3-DIMETHYLPHENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry
The compound's structure suggests potential applications in drug development due to its ability to interact with biological targets. Specifically:

  • Anticancer Activity : Preliminary studies indicate that derivatives of cyclopenta[b]thieno[3,2-e]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the amino group may enhance binding affinity to target enzymes or receptors involved in tumor growth .
  • Antimicrobial Properties : Research has shown that thieno-pyridine derivatives can possess antimicrobial activity. This may be attributed to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .

2. Neuropharmacology
The compound may also have implications in neuropharmacology:

  • CNS Activity : Compounds with similar structures have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases. The unique molecular framework could influence neurotransmitter pathways .

Material Science Applications

1. Organic Electronics
The electronic properties of 3-amino-N-(2,3-dimethylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide make it a candidate for use in organic semiconductors:

  • Conductivity Studies : Research on similar compounds has demonstrated their utility as charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Several studies have investigated the biological activities of thieno-pyridine derivatives:

  • A study published in the Journal of Medicinal Chemistry reported on the anticancer properties of modified thieno-pyridines, highlighting their effectiveness against breast cancer cell lines .
  • Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition .

Chemical Reactions Analysis

Oxidation

The compound may undergo oxidation at reactive sites (e.g., sulfur-containing groups) using reagents like potassium permanganate (KMnO₄). For example:

ReagentReaction ConditionsOutcome
KMnO₄Acidic aqueous solutionOxidation of thieno ring
This aligns with general thienopyridine oxidation patterns, where sulfur moieties are susceptible to oxidative cleavage.

Reduction

Reduction reactions targeting amide or aromatic groups can be performed using sodium borohydride (NaBH₄) or catalytic hydrogenation. For instance:

ReagentReaction ConditionsOutcome
NaBH₄Ethanol, room temperatureReduction of amide to amine

Amide Hydrolysis

Hydrolysis of the carboxamide group to regenerate the carboxylic acid:

ReagentReaction ConditionsOutcome
HCl (aq)Reflux, aqueous solutionConversion to carboxylic acid derivative

Analytical Techniques

TechniquePurpose
HPLCPurity assessment
NMRStructural confirmation
Mass SpectrometryMolecular weight verification (exact mass: ~308.397 g/mol)

Biological Activity Relevance

While not directly detailing reactions, the compound’s interaction with copper-trafficking proteins (e.g., Atox1 and CCS) highlights its pharmacological potential . This suggests its chemical stability and reactivity under physiological conditions are critical for therapeutic applications.

Scaling Considerations

Continuous flow reactors are proposed for industrial-scale production to enhance yield and reproducibility.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their structural differences are summarized below:

Compound Name / ID Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-(2,3-dimethylphenyl) C₂₁H₂₁N₃OS 379.48 Enhanced lipophilicity due to dimethyl groups
KuSaSch100 N-(4-chlorophenyl) C₂₀H₁₆ClN₃OS 394.88 Chlorine enhances electronegativity
KuSaSch101 N-(4-fluorophenyl) C₂₀H₁₆FN₃OS 379.42 Fluorine improves metabolic stability
BX89211 N-(4-methoxyphenyl), 4-furan-2-yl C₂₂H₁₉N₃O₃S 405.47 Methoxy and furan enhance polarity
Compound 41 N-phenyl C₁₉H₁₇N₃OS 335.43 Simplest analog with no para-substituents

Key Observations :

  • Substituent Effects : The target compound’s 2,3-dimethylphenyl group introduces steric bulk compared to para-substituted analogs (e.g., KuSaSch100/101), which may reduce enzymatic degradation or alter receptor binding .
  • In contrast, the methoxy group in BX89211 offers electron-donating effects, improving solubility .

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions?

The compound is synthesized via a three-step process:

  • Step 1 : Cyclopentanone reacts with sodium methoxide and methyl formate to form sodium (Z/E)-(2-oxocyclopentylidene)methanolate.
  • Step 2 : Reaction of the methanolate with cyanothioacetamide and piperidinium acetate yields 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile.
  • Step 3 : Condensation with 2-bromo-N-(2,3-dimethylphenyl)acetamide in ethanol with anhydrous Na₂CO₃ affords the final product (55% yield) . Optimization : Use anhydrous solvents, monitor reaction progress via TLC, and employ column chromatography for purification.

Q. Which spectroscopic techniques are critical for structural validation?

Essential methods include:

  • 1H/13C NMR and DEPT-135 to assign proton/carbon environments and differentiate CH, CH₂, and CH₃ groups.
  • HRMS for precise molecular weight confirmation.
  • 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in fused heterocyclic systems .
  • X-ray crystallography (if crystals are obtainable) for unambiguous confirmation .

Q. How can researchers assess preliminary pharmacological activity?

  • Conduct in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and compare IC₅₀ values with reference drugs.
  • Perform molecular docking to predict binding affinities toward therapeutic targets (e.g., kinases, GPCRs) using software like AutoDock Vina .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Catalytic additives : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency in Step 3.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity.
  • Computational optimization : Use density functional theory (DFT) to model transition states and identify energy barriers (e.g., ICReDD’s reaction path search methods) .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

  • Dynamic NMR (DNMR) : Probe slow conformational exchange in thieno-pyridine derivatives.
  • Isotopic labeling : Introduce 15N or 13C to track electronic environments in ambiguous regions.
  • Comparative crystallography : Analyze bond lengths/angles in related derivatives (e.g., cyclopenta[b]thieno[3,2-e]pyridines) .

Q. What strategies are effective for SAR studies of this scaffold?

  • Functional group variation : Synthesize analogs with substituents at the 2,3-dimethylphenyl or cyclopenta moiety.
  • Bioisosteric replacement : Replace the carboxamide group with sulfonamide or urea to modulate bioavailability.
  • In silico SAR : Apply QSAR models to predict activity cliffs and prioritize high-potential analogs .

Q. How can cross-disciplinary approaches enhance reaction design?

  • Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, temperature).
  • Microfluidics : Screen reaction parameters in parallel to accelerate optimization.
  • Hybrid experimental-computational workflows : Integrate DFT calculations with robotic synthesis platforms .

Q. What methodologies address data reproducibility challenges in multi-step syntheses?

  • Strict condition control : Document solvent purity, humidity, and catalyst lot variability.
  • In-line analytics : Use HPLC-MS or ReactIR for real-time monitoring of intermediates.
  • Collaborative validation : Replicate syntheses across independent labs with shared protocols .

Q. How to elucidate mechanistic pathways in bioactivity studies?

  • Transcriptomic profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways.
  • Chemical proteomics : Use affinity-based probes to map cellular targets.
  • CRISPR screening : Knock out candidate receptors/enzymes to validate target engagement .

Q. How to reconcile contradictory bioactivity data across assay platforms?

  • Orthogonal assays : Validate hits using both cell-based (e.g., viability) and biochemical (e.g., enzyme inhibition) assays.
  • Pharmacokinetic studies : Assess compound stability in assay media (e.g., plasma protein binding, metabolic clearance).
  • Meta-analysis : Compare data across published analogs to identify confounding factors (e.g., solvent DMSO concentration) .

Q. What computational tools enable retrosynthetic planning for novel derivatives?

  • RetroSynth (ICSynth) : Leverage AI-driven platforms to propose feasible routes.
  • Synthia (Benziger Module) : Prioritize routes based on step economy and green chemistry metrics.
  • Quantum mechanical calculations : Simulate reaction feasibility for non-precedented steps .

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